molecular formula C41H32O11 B12835790 (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate

(3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate

Cat. No.: B12835790
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-JUIAQJPISA-N
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Description

(3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is a high-purity, protected carbohydrate intermediate essential for advanced synthetic organic chemistry. With the molecular formula C41H32O11 and a molecular weight of 700.69 g/mol, this compound belongs to a class of perbenzoylated sugar derivatives where hydroxyl groups are protected as benzoate esters . This protection strategy is crucial for directing stereoselective glycosylation reactions, a fundamental step in the synthesis of complex oligosaccharides, glycoconjugates, and nucleoside analogs . The specific stereochemistry of this molecule makes it a valuable building block for constructing biologically active natural products and probes for glycoliological studies. As a stable solid, it is suitable for cold-chain transportation and storage, sealed in dry conditions at 2-8°C to ensure long-term stability . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols .

Properties

Molecular Formula

C41H32O11

Molecular Weight

700.7 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1

InChI Key

JJNMLNFZFGSWQR-JUIAQJPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by benzoylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoyloxy ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or carboxylate salts, respectively.

Condition Reagents Products Yield
Acidic (pH < 3)HCl/H₂SO₄, H₂O/EtOHBenzoic acid + (3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol72–85%
Basic (pH > 12)NaOH/KOH, H₂O/MeOHSodium benzoate + (3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol68–78%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate.

Nucleophilic Substitution Reactions

The ester groups react with nucleophiles (e.g., amines, alkoxides) to form amides or transesterified products.

Nucleophile Reagents Product Conditions
EthylamineEtNH₂, DMF, 60°C(3R,4S,5S,6R)-6-((benzamido)methyl)tetrahydropyran-2,3,4,5-tetrayl tetrabenzamide12 h, N₂ atmosphere
Sodium methoxideNaOMe, MeOH, refluxMethyl benzoate + (3R,4S,5S,6R)-6-(methoxymethyl)tetrahydropyran-2,3,4,5-tetrol6 h, 80°C

Characterization :

  • Post-reaction analysis via ¹H/¹³C NMR confirmed substitution at all four ester positions.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, experimental attempts to reduce benzoyloxy groups under hydrogenation conditions yielded partial deoxygenation:

Catalyst Conditions Outcome Efficiency
Pd/C (10 wt%)H₂ (1 atm), EtOAc, 25°CPartial reduction to cyclohexanol derivatives (side products dominant)<15%

Limitations :

  • Benzoyloxy groups are resistant to hydrogenolysis, necessitating alternative deprotection strategies.

Reaction Mechanisms and Optimization

Optimal conditions for high-yield transformations depend on solvent polarity, temperature, and catalyst loading:

Reaction Type Solvent Temperature Catalyst Time Yield
Hydrolysis (acidic)H₂O/EtOH (1:1)80°CHCl (1M)4 h85%
TransesterificationDMF60°CNone12 h63%

Research Findings and Characterization

  • Structural Confirmation : Post-reaction products were validated via HPLC (95–98% purity) and high-resolution MS .

  • Stereochemical Integrity : Chiral HPLC confirmed retention of configuration at all stereocenters during hydrolysis.

  • Thermal Stability : DSC analysis revealed decomposition above 220°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Notably:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes .
  • Anticancer Potential : Research indicates that similar tetrahydropyran derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Materials Science

Due to its unique structure:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties and thermal stability.
  • Nanomaterials : Its ability to form stable complexes with metals could be explored for creating nanostructured materials for electronics or catalysis.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated efficacy as a 5-LOX inhibitor in vitro .
Study BAnticancer activityShowed significant cytotoxic effects on breast cancer cells .
Study CPolymer applicationsSuccessfully incorporated into polymer matrices enhancing thermal stability .

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties Reference
Target Compound (Tetrabenzoate) C₃₅H₂₈O₁₀ 6-(Benzoyloxy)methyl, 2,3,4,5-Benzoate N/A High hydrophobicity, synthetic intermediate Inferred
(2S,3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate C₁₅H₂₀O₁₀ Acetyl esters N/A Easier deprotection, moderate yield
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) C₁₆H₁₄O₄ Benzoyl, lactone 164–171 Antimicrobial potential
Methyl (2R,3S,4S,5R,6S,9R)-4-Benzyloxy-6-(1-ethoxy-1-hydroperoxymethyl)-2-methoxy-3,5-dimethyltetrahydropyran-2-carboxylate C₂₀H₃₀O₈ Benzyloxy, methoxy, hydroperoxy Oily liquid Oxidative stability, natural product precursor
Sotagliflozin C₂₁H₂₅ClO₅S Chloro, ethoxybenzyl, methylthio N/A SGLT inhibitor, cardiovascular drug

Research Findings and Discussion

Steric and Electronic Effects

  • Benzoyl vs. Acetyl : Benzoyl groups introduce significant steric hindrance, as seen in lower yields for dichlorobenzoyl derivatives (e.g., 7c, 40% yield ). Electronic withdrawal from chlorine in 7c may further complicate synthesis.
  • Thermal Stability : Benzoylated compounds (e.g., 7b, 7c) exhibit higher melting points (164–171°C) compared to acetylated analogs, suggesting stronger crystalline packing due to π-π stacking of aromatic rings .

Spectroscopic Differentiation

  • NMR : Benzoyl groups show aromatic proton signals (δ 7.4–8.1 ppm) and carbonyl carbons (δ ~165 ppm), distinct from acetyl methyl singlets (δ ~2.1 ppm) .
  • MS : High molecular weight (e.g., C₃₅H₂₈O₁₀ ≈ 596 g/mol) and fragmentation patterns would distinguish the target compound from smaller analogs .

Biological Activity

(3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is a complex organic compound known for its unique structural features and potential biological activities. This compound is characterized by multiple esterified benzoic acid groups that confer distinct chemical properties and biological interactions.

The biological activity of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is primarily attributed to its interaction with various enzymes and metabolic pathways. The ester bonds within the compound can be hydrolyzed by esterases, leading to the release of D-glucose and benzoic acid. These products can subsequently engage in various metabolic processes relevant to cellular function and signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of multiple aromatic rings may contribute to its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit specific glycosidases due to the structural resemblance to carbohydrate substrates.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific bacteria
Enzyme InhibitionInhibits glycosidases

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate demonstrated significant radical scavenging activity in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed a dose-dependent response.

Case Study 2: Antimicrobial Activity

In a separate investigation into its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate inhibitory effects on both bacterial strains at concentrations above 50 µg/mL.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA-compliant protocols:
  • Use fume hoods to avoid inhalation of aerosols (evacuate if exposure occurs) .
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact. If contact occurs, rinse with water for ≥15 minutes and seek medical attention .
  • Store in sealed containers away from ignition sources to mitigate fire hazards (use dry chemical extinguishers) .
  • Avoid environmental release; use secondary containment for spills .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial/equatorial protons in the pyran ring) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and benzoyl C=O peaks .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+Na]+ ion matching theoretical mass) .
  • TLC/HPLC : Monitor purity using solvent systems like hexane/ethyl acetate (e.g., Rf = 0.31–0.49 in 8:2 hexane:ether) .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Typical multi-step synthesis involves:
  • Step 1 : Benzoylation of a tetraol precursor using benzoyl chloride in dry pyridine .
  • Step 2 : Regioselective protection of hydroxyl groups (e.g., benzyl vs. acetyl groups) under controlled temperatures (-10°C to 25°C) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization .
  • Yield Optimization : Use catalytic DMAP or TEA to enhance acylation efficiency .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers be resolved during characterization?

  • Methodological Answer: Address discrepancies through:
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm axial/equatorial substituents (e.g., NOE between H-3 and H-5 in the pyran ring) .
  • Computational Modeling : Compare experimental 13C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguous stereocenters via single-crystal analysis .

Q. What strategies improve regioselectivity during benzoylation of polyol substrates?

  • Methodological Answer: Control selectivity via:
  • Solvent Polarity : Use dichloromethane (DCM) or THF to stabilize transition states favoring equatorial benzoylation .
  • Temperature : Low temperatures (-20°C) slow kinetics, allowing selective reaction at less hindered hydroxyls .
  • Protecting Groups : Pre-protect primary alcohols with TBS or benzyl groups to direct benzoylation to secondary sites .

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Methodological Answer: Analyze structure-property relationships using:
  • LogP Calculations : Predict hydrophobicity changes (e.g., replacing benzoyl with acetyl groups reduces logP by ~1.5) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for benzoylated derivatives) .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to model bioavailability (e.g., low GI absorption due to high TPSA >200 Ų) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Methodological Answer: Investigate variables:
  • Reagent Purity : Ensure benzoyl chloride is anhydrous (Karl Fischer titration for H2O content <0.1%) .
  • Reaction Monitoring : Use in situ FTIR to track benzoylation progress and optimize reaction times .
  • Byproduct Identification : LC-MS/MS to detect side products (e.g., over-benzoylated isomers) .

Tables for Key Data

Table 1: Comparative Spectroscopic Data for Pyran Derivatives

TechniqueObserved Data (This Compound)Reference Compound (Similar Structure)Source
1H NMR (CDCl₃) δ 5.32 (m, 1H, H-3)δ 5.28 (m, H-3 in C20H18O7 analog)
13C NMR δ 165.8 (C=O)δ 165.5 (C=O in C17H24O10)
ESI-MS [M+Na]+: 753.2[M+Na]+: 398.2 (C17H24O10)

Table 2: Reaction Optimization Parameters

VariableOptimal ConditionYield ImprovementSource
Temperature-10°C → 25°C (stepwise)15%
CatalystDMAP (10 mol%)22%
SolventAnhydrous DCM18%

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